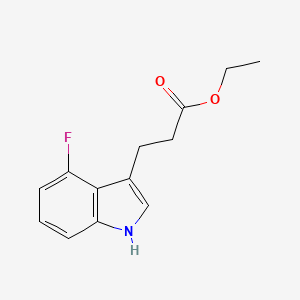

Ethyl 3-(4-Fluoro-3-indolyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-fluoro-1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-2-17-12(16)7-6-9-8-15-11-5-3-4-10(14)13(9)11/h3-5,8,15H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJSGJIXSXNOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 4 Fluoro 3 Indolyl Propanoate

Overview of Established Synthetic Routes to Indole (B1671886) Propanoate Derivatives

The synthesis of indole-3-propanoate derivatives is a well-established area of organic chemistry, largely due to the prevalence of the indole-3-acetic acid and tryptamine (B22526) scaffolds in biologically active molecules. frontiersin.orgnih.gov Classical methods like the Fischer, Bischler, and Reissert indole syntheses provide foundational pathways to the core indole structure, which can then be functionalized. nih.gov

For the introduction of the propanoate side chain at the C3 position, several reliable methods are employed. One common approach is the Michael addition of an indole to an acrylate (B77674) ester, such as ethyl acrylate. This reaction is typically catalyzed by a base and directly installs the desired three-carbon ester chain at the nucleophilic C3 position of the indole. Another method involves the Friedel-Crafts acylation of the indole with a suitable three-carbon acylating agent, followed by reduction of the resulting ketone and esterification.

More contemporary methods often utilize transition-metal-catalyzed cross-coupling reactions to form the C-C bond at the C3 position. rsc.org For instance, a 3-haloindole can be coupled with a propanoate-containing organometallic reagent. A summary of common approaches is presented below.

| Method | Description | Typical Reagents | Advantages | Reference(s) |

| Michael Addition | Nucleophilic addition of indole to an activated alkene. | Indole, ethyl acrylate, base (e.g., NaH, KOtBu) | Atom-economical, direct C3 functionalization. | frontiersin.org |

| Friedel-Crafts Acylation/Reduction | Acylation at C3 followed by reduction of the ketone. | Indole, propionyl chloride/AlCl₃, then reduction (e.g., Wolff-Kishner), then esterification. | Versatile for various side chains. | nih.gov |

| Fischer Indole Synthesis | Cyclization of a phenylhydrazone precursor already containing the propanoate chain. | Phenylhydrazine, ethyl levulinate, acid catalyst (e.g., H₂SO₄, PPA). | Convergent route, builds the ring and side chain simultaneously. | nih.govresearchgate.net |

| Palladium-Catalyzed Coupling | Cross-coupling of a 3-haloindole with a suitable partner. | 3-Bromoindole, zinc or boron reagents with propanoate moiety, Pd catalyst. | Mild conditions, good functional group tolerance. | mdpi.com |

Strategies for Constructing the 4-Fluoro-3-indolyl Moiety

The primary challenge in synthesizing the target molecule lies in the regioselective installation of the fluorine atom at the C4 position of the indole ring. Direct fluorination of indole is often difficult and can lead to mixtures of products. Therefore, more controlled, multi-step strategies are generally preferred.

Direct electrophilic fluorination of the indole nucleus is complicated by the high reactivity of the pyrrole (B145914) ring, particularly at the C3 position. Reagents like Selectfluor are known to react with indoles, but typically lead to oxidation or fluorination at positions other than C4, such as the C3 position to give 3,3-difluoroindolin-2-ols. acs.org Achieving regioselective fluorination at C4 on a pre-formed indole is a significant synthetic hurdle. While some advanced catalytic methods for C-H activation and fluorination are emerging, they often require specific directing groups or complex catalyst systems. thieme-connect.com

A more reliable and common strategy is to construct the indole ring from an already fluorinated benzene (B151609) derivative. This approach provides unambiguous control over the position of the fluorine substituent. A well-documented method for the synthesis of 4-fluoroindole (B1304775) starts from 2-fluoro-6-nitrotoluene (B1294474). google.com

This synthesis proceeds via two main steps:

Condensation: 2-fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamine intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine. google.com

Reductive Cyclization: The intermediate is then subjected to catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and catalyzes the cyclization onto the enamine, followed by elimination of dimethylamine (B145610) to form the indole ring. google.com

This method provides a clean and efficient route to the 4-fluoroindole core, which is a crucial intermediate for the final product. google.commontclair.eduossila.com

Transition-metal catalysis offers powerful tools for forming C-F bonds. nih.govrsc.org While direct C4-H fluorination of indole remains challenging, palladium-catalyzed cross-coupling reactions are a viable alternative. rsc.org For example, a precursor such as 4-bromoindole (B15604) could potentially be subjected to a nucleophilic fluorination reaction using a palladium catalyst and a fluoride (B91410) source. rsc.org

Another approach involves the synthesis of indoles catalyzed by transition metals from appropriately substituted anilines and alkynes. mdpi.com For instance, a 2-alkynyl-6-fluoroaniline derivative could be cyclized using a gold or palladium catalyst to form the 4-fluoroindole ring system. These methods are at the forefront of modern synthetic chemistry and offer high efficiency and selectivity. researchgate.netchemrxiv.org

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference(s) |

| Palladium(0) | Cross-Coupling | 4-Bromoindole, Fluoride Source (e.g., AgF, CsF) | Late-stage fluorination of a pre-formed indole derivative. | nih.govrsc.org |

| Gold(I) / Palladium(0) | Cycloisomerization | Indole derivatives with unsaturated C3 side chains. | Access to complex fluorinated spiroindolenines. researchgate.netchemrxiv.org | researchgate.netchemrxiv.org |

| Cobalt(III) | Cross-Dehydrogenative Coupling | ortho-Alkenylanilines | Efficient intramolecular C-N bond formation to build the indole ring. | mdpi.com |

Formation of the Propanoate Side Chain

Once the 4-fluoroindole core is synthesized, the final step is the introduction of the ethyl propanoate side chain at the C3 position.

Alternatively, a classic Fischer esterification can be used if the propanoic acid side chain is introduced first. wikipedia.orgyoutube.comyoutube.com For example, 4-fluoroindole could be reacted with acrylic acid in a Michael addition, yielding 3-(4-fluoro-3-indolyl)propanoic acid. This carboxylic acid can then be esterified by heating with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid to yield the final product, Ethyl 3-(4-Fluoro-3-indolyl)propanoate. wikipedia.orgresearchgate.net The use of molecular sieves can improve the yield of the esterification by removing the water byproduct. youtube.com

Alkylation and Related Carbon-Carbon Bond Forming Reactions

The introduction of the 3-ethoxycarbonylpropyl group at the C3 position of 4-fluoroindole is a key synthetic step. This is typically achieved through alkylation or related carbon-carbon bond-forming reactions.

One of the most direct approaches is the Michael addition of 4-fluoroindole to an acrylic acid ester, such as ethyl acrylate. This reaction is a conjugate addition where the electron-rich C3 position of the indole attacks the β-carbon of the acrylate. The reaction can be promoted by various catalysts, including Lewis acids, Brønsted acids, or bases. researchgate.netresearchgate.netnih.gov The choice of catalyst is crucial for achieving high yields and selectivity. For instance, the use of a base can lead to competitive N-alkylation. researchgate.net Microwave-assisted Michael additions have also been shown to significantly reduce reaction times and improve yields. nih.gov

Another prominent method is the Friedel-Crafts alkylation . numberanalytics.commt.commasterorganicchemistry.com In this approach, an alkylating agent bearing the propanoate chain is reacted with 4-fluoroindole in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. mt.comlibretexts.org However, Friedel-Crafts alkylation on indoles can be challenging due to the potential for polyalkylation and rearrangement of the alkylating agent. libretexts.org

A more controlled method involves the use of Meldrum's acid in a one-pot reaction with an aldehyde and the indole. tandfonline.com This approach has been successfully employed for the synthesis of various indole-3-propionic esters. The reaction of 4-fluoroindole with formaldehyde (B43269) and Meldrum's acid would yield an intermediate that, upon decarboxylative ethanolysis, would furnish the desired this compound.

Modern cross-coupling reactions also offer a powerful route. The Heck reaction , a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can be applied. organic-chemistry.orgresearchgate.netresearchgate.net In this context, 4-fluoro-3-iodoindole could be coupled with ethyl acrylate in the presence of a palladium catalyst and a base to form the target compound. This method offers high functional group tolerance and predictable regioselectivity.

The following table summarizes potential alkylation and related C-C bond-forming reactions for the synthesis of this compound:

| Reaction Type | Reactants | Catalyst/Reagents | Key Considerations | Reference |

| Michael Addition | 4-Fluoroindole, Ethyl acrylate | Lewis acids, Brønsted acids, Bases (e.g., DBU) | Potential for N-alkylation, solvent effects. | researchgate.netresearchgate.netnih.gov |

| Friedel-Crafts Alkylation | 4-Fluoroindole, 3-halopropanoate | Lewis acids (e.g., AlCl₃, FeCl₃) | Risk of polyalkylation and rearrangements. | numberanalytics.commt.commasterorganicchemistry.com |

| Meldrum's Acid Route | 4-Fluoroindole, Formaldehyde, Meldrum's acid | Proline (catalyst), followed by ethanolysis | Efficient one-pot procedure. | tandfonline.com |

| Heck Reaction | 4-Fluoro-3-iodoindole, Ethyl acrylate | Palladium catalyst (e.g., Pd(OAc)₂), Base | Requires pre-functionalized indole, good regioselectivity. | organic-chemistry.orgresearchgate.netresearchgate.net |

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

A primary challenge in the synthesis of this compound is controlling the chemo- and regioselectivity of the alkylation reaction. The indole nucleus possesses two nucleophilic centers: the C3 position and the N1 nitrogen atom.

N- vs. C3-Alkylation: The competition between N-alkylation and C3-alkylation is a well-documented issue in indole chemistry. The outcome of the reaction is highly dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile. Generally, reactions performed under basic conditions, especially with strong bases that deprotonate the indole nitrogen, favor N-alkylation. researchgate.net In contrast, acidic conditions or the use of Lewis acids typically promote electrophilic substitution at the C3 position. numberanalytics.com

The regioselectivity of Friedel-Crafts reactions is governed by the electronic properties of the aromatic substrate. numberanalytics.com For the 4-fluoroindole, the electron-donating character of the nitrogen atom still directs electrophilic attack primarily to the C3 position.

The following table outlines key factors influencing chemo- and regioselectivity:

| Factor | Influence on Selectivity | Rationale | Reference |

| Catalyst/Promoter | Acidic conditions favor C3-alkylation; Basic conditions can lead to N-alkylation. | Acids activate the electrophile for attack at the electron-rich C3 position. Bases generate the more nucleophilic indolide anion, which can react at N1. | researchgate.netnumberanalytics.com |

| Solvent | Polar aprotic solvents can stabilize charged intermediates and influence the N/C3 ratio. | Solvent polarity can affect the dissociation of ion pairs and the solvation of the reactants and transition states. | numberanalytics.com |

| Protecting Groups | Protection of the indole nitrogen (e.g., with a Boc or tosyl group) ensures exclusive C3-alkylation. | Blocking the N1 position prevents N-alkylation, directing the reaction to the C3 position. | acs.org |

| Nature of Electrophile | "Harder" electrophiles tend to react at the "harder" nitrogen atom, while "softer" electrophiles favor the "softer" C3 position. | Based on Hard and Soft Acids and Bases (HSAB) theory. |

Development of Novel and Sustainable Synthetic Pathways for this compound

Recent research in organic synthesis has emphasized the development of more sustainable and efficient methods. For the synthesis of this compound, this translates to exploring greener catalysts, alternative reaction media, and more atom-economical processes.

Green Catalysis: The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green chemistry. For Michael additions, solid-supported acid or base catalysts could replace homogeneous ones. Biocatalysis, using enzymes such as lipases or esterases, represents another promising avenue, often proceeding under mild conditions with high selectivity. rsc.org

Sustainable Reaction Conditions: Solvent-free reaction conditions or the use of greener solvents like water or ethanol are being increasingly explored. rsc.orgrug.nlrug.nl Microwave-assisted synthesis has been shown to be a valuable tool for accelerating reactions, often leading to higher yields and cleaner products in shorter reaction times, thereby reducing energy consumption. nih.govmdpi.com

Atom Economy: Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgrug.nlrug.nl An innovative two-step synthesis of indoles from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been reported as a sustainable method. rsc.orgrug.nlrug.nl

The following table highlights some sustainable approaches applicable to the synthesis:

| Sustainable Approach | Description | Potential Application | Reference |

| Heterogeneous Catalysis | Use of solid-supported catalysts for easier separation and recycling. | Friedel-Crafts or Michael addition reactions. | |

| Biocatalysis | Employment of enzymes to catalyze the reaction under mild conditions. | Enzymatic Michael addition or esterification. | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve efficiency. | Michael addition of 4-fluoroindole to ethyl acrylate. | nih.govmdpi.com |

| Solvent-Free or Green Solvents | Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol. | Michael addition or other condensation reactions. | rsc.orgrug.nlrug.nl |

| Flow Chemistry | Performing reactions in a continuous flow system for better control, safety, and scalability. | Reductive cyclization to form the indole ring or subsequent functionalization. beilstein-journals.orgbeilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |

| Multicomponent Reactions | Combining multiple starting materials in a single, atom-economical step. | De novo synthesis of the substituted indole core. | rsc.orgrug.nlrug.nl |

Alternative Synthetic Access to Structural Analogues of this compound

The synthesis of structural analogues of this compound provides valuable insights into potential synthetic routes for the target molecule. These analogues include other indole-3-propanoic acid esters, N-substituted indoles, and indoles with different substitution patterns.

One common class of analogues is indole-3-propionic acids and their esters with different substituents on the indole ring . For example, the synthesis of various 2,5-substituted indole-3-propionic acids has been achieved by reacting the corresponding indoles with acrylic acid in the presence of acetic acid and acetic anhydride. researchgate.net The synthesis of methyl 3-(1H-indol-3-yl)propanoate has been reported, and its crystal structure analyzed. nih.gov

N-alkylated indole-3-propanoates are another important group of analogues. These can be synthesized by the Michael addition of an N-alkylindole to an acrylate or by direct N-alkylation of an existing indole-3-propanoate. For instance, ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate has been synthesized. chemsynthesis.com

The synthesis of indole-3-carboxylic acid esters and their derivatives has also been extensively studied, often as precursors to other functionalized indoles. beilstein-journals.orgmdpi.com These methods often involve the construction of the indole ring from substituted anilines followed by functionalization.

The following table presents examples of synthetic methods for structural analogues:

| Analogue Type | Synthetic Method | Reactants | Reference |

| Substituted Indole-3-propionic Acids | Michael-type addition | 2,5-Disubstituted indoles, Acrylic acid | researchgate.net |

| Indole-3-propionic Esters | Condensation with Meldrum's acid | Indole, Formaldehyde, Meldrum's acid, followed by ethanolysis | tandfonline.com |

| N-Alkylated Indole-3-propanoates | Michael addition | N-Alkylindole, Ethyl acrylate | chemsynthesis.com |

| Indole-3-carboxylic Esters | Reductive cyclization | Substituted 2-nitrocinnamate esters | beilstein-journals.org |

| 3,3-Di(1H-indol-3-yl)propanoic Acid | One-pot reaction | Indole, Ethyl 3,3-diethoxypropionate | nih.gov |

Reaction Chemistry and Mechanistic Investigations of Ethyl 3 4 Fluoro 3 Indolyl Propanoate

Reactivity of the Indole (B1671886) Nucleus in Ethyl 3-(4-Fluoro-3-indolyl)propanoate

The indole ring system is known for its rich reaction chemistry, primarily driven by its nucleophilic character. The presence of a fluorine atom at the 4-position introduces significant electronic effects that modulate this inherent reactivity.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Indole Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. frontiersin.orgdoubtnut.com The high electron density of the pyrrole (B145914) ring makes the C3 position the most nucleophilic and, therefore, the primary site for electrophilic attack. However, in this compound, the C3 position is already substituted with the ethyl propanoate side chain. Consequently, electrophilic attack is predicted to occur at other positions on the indole ring.

The fluorine atom at the C4 position is a moderately deactivating, yet ortho-, para-directing group due to the interplay of its inductive and resonance effects. The strong inductive effect (-I) of fluorine deactivates the benzene (B151609) ring towards electrophilic attack. Conversely, its ability to donate a lone pair of electrons into the ring via resonance (+M effect) directs incoming electrophiles to the ortho and para positions. In the context of the 4-fluoroindole (B1304775) system, this would direct electrophiles to the C5 and C7 positions.

Furthermore, the pyrrole nitrogen, being a powerful activating group, strongly directs electrophilic substitution to the C2, C3, and, to a lesser extent, the C5 and C7 positions. Given that C3 is blocked, electrophilic substitution is most likely to occur at the C2 position, which is highly activated by the nitrogen atom. Therefore, a competition between the directing effects of the fluorine atom and the pyrrole moiety will be observed.

Common electrophilic substitution reactions applicable to this system include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. chemguide.co.ukambeed.com For this compound, treatment with a Vilsmeier reagent (e.g., generated from DMF and POCl₃) would be expected to yield the C2-formylated product. masterorganicchemistry.comembibe.comarkat-usa.org The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile. chemguide.co.uk

Mannich Reaction: This three-component condensation reaction introduces an aminomethyl group onto an active hydrogen-containing compound. orgsyn.orgorganic-chemistry.org With formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in an acidic medium, this compound would likely undergo substitution at the C2 position to afford the corresponding gramine (B1672134) derivative. doubtnut.comnih.gov

Nucleophilic Reactivity and the Influence of the Fluorine Atom

The indole nucleus itself is generally considered nucleophilic. However, the term "nucleophilic reactivity" in the context of the indole ring can also refer to nucleophilic aromatic substitution (SNAr), a reaction that is typically challenging for electron-rich systems like indole unless strongly electron-withdrawing groups are present.

The fluorine atom at C4, being highly electronegative, can facilitate nucleophilic aromatic substitution, albeit to a limited extent compared to nitro or cyano groups. For a nucleophilic substitution to occur at the C4 position, it would require harsh reaction conditions and a strong nucleophile. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. However, such reactions are not common for simple fluoroindoles.

Reactions at the Indole Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, participating in N-alkylation and N-acylation reactions. These reactions typically require the deprotonation of the N-H bond to enhance the nucleophilicity of the nitrogen.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved using a base (e.g., sodium hydride) to generate the indolyl anion, followed by reaction with an alkyl halide. Alternatively, direct N-alkylation can be performed under phase-transfer catalysis conditions or by using alcohols in the presence of a suitable catalyst. For this compound, N-alkylation would proceed smoothly under standard conditions.

N-Acylation: The acylation of the indole nitrogen can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. A direct N-acylation with carboxylic acids catalyzed by boric acid has also been reported, offering a more direct route. These methods are applicable to this compound to yield the corresponding N-acyl derivatives.

Transformations of the Ethyl Propanoate Ester Group

The ethyl propanoate side chain at the C3 position offers a versatile handle for further chemical modifications, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Kinetics and Thermodynamics

Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. orgsyn.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst. orgsyn.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. orgsyn.org It involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol (B145695). Studies on the hydrolysis of indole-3-acetic acid esters have shown that these compounds are readily hydrolyzed under mild alkaline conditions (pH 9 and above). The kinetics of the reaction are influenced by factors such as pH, temperature, and the solvent system.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) would lead to the formation of the corresponding methyl ester. The reaction is typically driven to completion by using a large excess of the new alcohol.

Reduction Reactions of the Ester Moiety

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. ambeed.com The reaction of this compound with LiAlH₄ in an anhydrous solvent like diethyl ether or THF, followed by an aqueous workup, would yield 3-(4-fluoro-1H-indol-3-yl)propan-1-ol and ethanol. The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol.

Reduction with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, which can allow for the reduction of some esters. For this compound, reduction with NaBH₄ alone is unlikely to be effective. It's worth noting that NaBH₄ in carboxylic acid media can reduce the indole ring itself.

Reactions at the Alpha-Carbon of the Propanoate Chain

The alpha-carbon of the propanoate chain in this compound is a potential site for various chemical modifications. The acidity of the protons at this position can be exploited for enolate formation, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One potential reaction is the alkylation of the alpha-carbon. This could be achieved by treating this compound with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. Subsequent reaction with an alkyl halide would introduce an alkyl group at the alpha-position. The choice of base and reaction conditions would be crucial to avoid competing reactions at the indole nitrogen.

Another possibility is the reaction with carbonyl compounds, such as aldehydes and ketones, via an aldol-type reaction. The enolate of this compound could act as a nucleophile, attacking the carbonyl carbon to form a β-hydroxy ester. Subsequent dehydration could lead to the formation of an α,β-unsaturated ester.

Furthermore, the alpha-carbon could potentially be functionalized through reactions with electrophilic reagents. For instance, reaction with a source of "positive" halogen, such as N-bromosuccinimide (NBS), could lead to the formation of the corresponding α-bromo ester, a versatile intermediate for further transformations.

Investigation of Reaction Mechanisms Involving this compound

The investigation of reaction mechanisms provides fundamental insights into the reactivity and potential applications of a compound. For this compound, mechanistic studies would be essential to understand and optimize its chemical transformations.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies would be instrumental in determining the rate laws and activation parameters for reactions involving this compound. For example, in the context of the aforementioned alpha-alkylation, kinetic experiments could help to elucidate the order of the reaction with respect to the substrate, base, and alkylating agent. This information would be vital in proposing a plausible reaction mechanism, such as an SN2-type displacement on the alkyl halide by the enolate.

Computational modeling could also be employed to map out potential reaction pathways and calculate the energy barriers associated with different transition states. This would provide a theoretical framework to complement experimental findings and guide the design of more efficient synthetic protocols.

Identification of Reactive Intermediates

The identification of reactive intermediates is a cornerstone of mechanistic investigation. For reactions involving this compound, spectroscopic techniques could be employed to detect and characterize transient species. For instance, in the formation of the enolate at the alpha-carbon, techniques such as in-situ infrared (IR) spectroscopy could potentially be used to observe the characteristic C=C and C-O stretching frequencies of the enolate intermediate.

In reactions involving the indole ring, such as electrophilic substitution, the formation of a sigmacomplex (arenium ion) intermediate could be investigated. The fluorine substituent at the 4-position of the indole ring would be expected to influence the stability and regioselectivity of such an intermediate due to its electronic effects.

Catalytic Applications and Transformations of this compound

The development of catalytic transformations for this compound would significantly enhance its synthetic utility. Transition metal catalysis, in particular, offers a powerful toolkit for the functionalization of both the indole nucleus and the propanoate side chain.

For example, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could potentially be employed to introduce aryl or vinyl groups at specific positions on the indole ring. The success of such reactions would depend on the ability to selectively activate a C-H bond or a pre-installed halide on the indole core.

Furthermore, catalytic asymmetric synthesis could be envisioned for reactions at the alpha-carbon of the propanoate chain. The use of chiral catalysts could enable the enantioselective synthesis of α-substituted derivatives of this compound, which could be of interest for the development of new chiral building blocks.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 4 Fluoro 3 Indolyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing intricate details about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 3-(4-Fluoro-3-indolyl)propanoate, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, alongside two-dimensional techniques, offers an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments and their neighboring atoms. The characteristic signals for the ethyl propanoate chain and the substituted indole (B1671886) ring can be readily identified.

The ethyl group exhibits a typical triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), arising from coupling with each other. The two methylene groups of the propanoate side chain attached to the indole ring appear as distinct triplets, indicating their coupling to adjacent methylene protons.

The aromatic region of the spectrum displays signals corresponding to the protons on the indole ring. The presence of the fluorine atom at the C4 position influences the chemical shifts and introduces fluorine-proton coupling, which can be observed in the multiplicity of the aromatic signals. The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | 8.10 | br s | - |

| H-2 | 7.15 | d | J(H,H) = 2.5 |

| H-5 | 7.10 | ddd | J(H,H) = 8.0, 5.0; J(H,F) = 10.0 |

| H-6 | 6.95 | td | J(H,H) = 8.0; J(H,F) = 8.0 |

| H-7 | 6.80 | d | J(H,H) = 8.0 |

| CH₂ (indole side chain) | 3.10 | t | J(H,H) = 7.5 |

| CH₂ (ester side chain) | 2.70 | t | J(H,H) = 7.5 |

| OCH₂ | 4.15 | q | J(H,H) = 7.1 |

| OCH₂CH₃ | 1.25 | t | J(H,H) = 7.1 |

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is characteristically found at the most downfield position. The carbons of the aromatic indole ring appear in the range of approximately 110-140 ppm. The C-F bond significantly influences the chemical shift of C4, and also introduces carbon-fluorine coupling (¹J(C,F), ²J(C,F), etc.), which can be a powerful tool for assignment. The aliphatic carbons of the ethyl propanoate side chain appear at upfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 173.0 |

| C-4 | 155.0 (d, ¹J(C,F) = 240 Hz) |

| C-7a | 136.0 (d, ³J(C,F) = 10 Hz) |

| C-3a | 128.0 (d, ³J(C,F) = 5 Hz) |

| C-2 | 124.0 |

| C-6 | 118.0 (d, ²J(C,F) = 20 Hz) |

| C-5 | 110.0 (d, ²J(C,F) = 25 Hz) |

| C-7 | 108.0 (d, ⁴J(C,F) = 3 Hz) |

| C-3 | 112.0 |

| OCH₂ | 60.5 |

| CH₂ (indole side chain) | 35.0 |

| CH₂ (ester side chain) | 21.0 |

| OCH₂CH₃ | 14.0 |

Note: The data in this table is predicted and may vary from experimental values. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at C4. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the signal will be split by coupling to neighboring protons, primarily H-5 and H-6, providing further confirmation of the structure.

Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For instance, it would show correlations between the protons of the ethyl group, and between the adjacent methylene groups of the propanoate side chain. It would also help in tracing the connectivity of the protons on the indole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, it would show a correlation from the NH proton to carbons C2 and C3a, and from the CH₂ protons of the side chain to the C3 and C2 carbons of the indole ring, thus confirming the point of attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is utilized to determine the precise molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be definitively established, confirming the molecular formula C₁₃H₁₄FNO₂. This is a critical step in the characterization of a new compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 236.1081 |

| [M+Na]⁺ | 258.0899 |

Note: The data in this table is predicted and may vary from experimental values.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. For this specific molecule, cleavage of the bond between the indole ring and the propanoate side chain is also expected, leading to characteristic fragment ions that can be used to confirm the structure.

Analysis of Ion Fragmentation Pathways

Upon ionization, typically by electrospray ionization (ESI) in positive mode, the molecule would likely form a protonated molecular ion [M+H]⁺. The subsequent fragmentation in the collision cell would be expected to follow several key pathways:

Loss of the Ethyl Group: A common fragmentation for ethyl esters is the neutral loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, or the loss of an ethoxy radical (•OC₂H₅, 45 Da).

Cleavage of the Propanoate Side Chain: The bond between the indole ring and the propanoate side chain is susceptible to cleavage. This could result in the formation of a stable 4-fluoro-3-methylindole cation.

Fragmentation of the Indole Ring: The indole ring itself can undergo characteristic fragmentation, although this typically requires higher collision energies. The presence of the fluorine atom would influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments.

A predicted fragmentation pattern is outlined in the table below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Fragment |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | 28 | Protonated 3-(4-Fluoro-3-indolyl)propanoic acid |

| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | 46 | Acylium ion from the propanoate chain |

| [M+H]⁺ | [4-Fluoro-3-methylindole + H]⁺ | - | Ion resulting from side-chain cleavage |

It is important to note that untargeted metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS) play a significant role in identifying and characterizing indole derivatives in complex biological samples nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H group of the indole, the C=O of the ester, the C-O of the ester, and the C-F bond, in addition to the aromatic C-H and C=C stretching vibrations.

Based on data from similar indole compounds, such as indole-3-acetic acid researchgate.net and other substituted indoles researchgate.net, the following vibrational frequencies can be predicted:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (indole) | ~3400 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (ester) | ~1730 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N (indole) | 1350-1250 | Stretching |

| C-O (ester) | 1250-1150 | Stretching |

| C-F | 1100-1000 | Stretching |

The precise positions of these bands can be influenced by the electronic effects of the fluorine substituent and by intermolecular interactions, such as hydrogen bonding, in the solid state. For example, the N-H stretching frequency can be broadened and shifted to lower wavenumbers if the N-H group is involved in hydrogen bonding.

X-ray Crystallography for Determination of Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, Methyl 3-(1H-indol-3-yl)propanoate, has been reported researchgate.net.

For Methyl 3-(1H-indol-3-yl)propanoate, the molecule adopts a nearly planar conformation. In the crystal, intermolecular N—H···O hydrogen bonds link the molecules into chains researchgate.net. It is plausible that this compound would exhibit similar packing motifs, with the indole N-H group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group acting as a hydrogen bond acceptor. The fluorine atom at the 4-position of the indole ring could also participate in weaker C—H···F hydrogen bonds, further influencing the crystal packing. The determination of the crystal structure of the title compound would provide invaluable insights into its conformational preferences and non-covalent interactions.

Advanced Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Component Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing the purity of a compound and for separating it from related substances. The analysis of indole derivatives is well-established in the literature, with numerous methods reported nih.govmdpi.comnih.govresearchgate.net.

For this compound, a reversed-phase HPLC method would likely be the primary choice for purity analysis. A typical setup would involve a C18 column with a gradient elution system, for example, using a mixture of acetonitrile (B52724) and water, both likely containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection would typically be performed using a UV detector, monitoring at the absorbance maxima of the indole chromophore (around 220 nm and 280 nm).

GC-MS could also be employed, particularly for identifying volatile impurities. The compound may require derivatization to increase its volatility and thermal stability, although many indole esters are amenable to direct GC-MS analysis. The mass spectrometer provides an additional layer of identification, confirming the identity of the main peak and any impurities based on their mass-to-charge ratio and fragmentation patterns.

The table below summarizes typical chromatographic conditions for the analysis of indole derivatives.

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | Reversed-phase C18 | Gradient of Acetonitrile/Water with 0.1% Formic Acid | UV at 220/280 nm |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is used to study chiral molecules. This compound is not a chiral molecule as it does not possess a stereocenter and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the propanoate side chain (e.g., at the α- or β-position), the resulting enantiomers would be CD-active. The CD spectrum would then provide information about the stereochemistry of the molecule and could be used to determine the enantiomeric purity. To date, no published studies on chiral analogues of this compound and their characterization by CD spectroscopy are available in the public domain.

Computational and Theoretical Chemistry Studies of Ethyl 3 4 Fluoro 3 Indolyl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule like Ethyl 3-(4-Fluoro-3-indolyl)propanoate.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and electronic properties of molecules. For this compound, a DFT study would typically involve optimizing the molecule's geometry to find its most stable conformation. This process would yield key parameters such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. While computationally more demanding than DFT, ab initio calculations would offer a more precise understanding of the electronic energies and wavefunctions of this compound, serving as a benchmark for other computational methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative and positive electrostatic potential on the molecule's surface. For this compound, the MEP map would identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. This information is critical for understanding how the molecule would interact with other reagents in chemical reactions.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. An MD simulation of this compound would allow for the exploration of its conformational space, revealing the different shapes the molecule can adopt and their relative stabilities.

Furthermore, MD simulations can be used to investigate the influence of solvents on the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent affects its conformation and dynamics. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its:

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule.

Infrared (IR) spectrum: Vibrational frequencies can be computed to identify the characteristic functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) spectrum: Electronic transitions can be calculated to predict the wavelengths of maximum absorption.

A strong correlation between the theoretically predicted and experimentally measured spectra would provide confidence in the accuracy of the computational model.

Computational Studies of Reaction Mechanisms and Energy Barriers

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states and intermediates involved. This allows for the determination of the activation energy barriers for different reaction pathways, providing insights into the reaction kinetics and the most likely products. Such studies would be invaluable for understanding the synthesis and reactivity of this indole (B1671886) derivative.

Application of Quantitative Structure-Activity Relationship (QSAR) Principles for De Novo Design

The principles of Quantitative Structure-Activity Relationship (QSAR) offer a powerful computational framework for the rational design of new chemical entities with enhanced biological activities. In the context of this compound, a hypothetical QSAR study can serve as a foundational step for the de novo design of novel analogues with potentially improved therapeutic properties. This section outlines the theoretical application of QSAR principles for this purpose, based on a hypothetical set of data where this compound and its derivatives are presumed to exhibit anticancer activity against a specific cell line.

Dataset and Molecular Descriptors

To initiate a QSAR study, a dataset of compounds structurally related to this compound would be required, along with their corresponding biological activities. For the purpose of this illustrative discussion, we will assume a hypothetical dataset of analogues with varying substituents on the indole ring and the ethyl propanoate side chain, tested for their anticancer activity (expressed as pIC50).

A diverse set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors typically fall into several categories, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies).

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molar refractivity, molecular volume).

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes (e.g., LogP).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

A hypothetical set of such data for this compound and its analogues is presented in Table 1.

Table 1: Hypothetical Dataset of this compound Analogues and their Physicochemical Properties This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound ID | R1 | R2 | pIC50 | LogP | Molar Refractivity (ų) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|---|---|

| 1 | H | H | 5.2 | 2.8 | 65.4 | -5.8 | -1.2 |

| 2 | F | H | 5.5 | 2.9 | 65.2 | -5.9 | -1.3 |

| 3 | Cl | H | 5.7 | 3.4 | 70.1 | -6.0 | -1.4 |

| 4 | CH3 | H | 5.4 | 3.3 | 70.0 | -5.7 | -1.1 |

| 5 | H | CH3 | 5.3 | 3.1 | 69.9 | -5.8 | -1.2 |

| 6 | F | CH3 | 5.6 | 3.2 | 69.7 | -5.9 | -1.3 |

| 7 | H | OCH3 | 5.4 | 2.7 | 68.5 | -5.6 | -1.0 |

QSAR Model Development and Validation

Using the data from Table 1, a QSAR model can be developed using statistical methods such as Multiple Linear Regression (MLR). The goal of MLR is to derive a linear equation that best describes the relationship between the dependent variable (pIC50) and the independent variables (the molecular descriptors).

A hypothetical QSAR equation derived from this data might look like:

pIC50 = 0.5 * LogP + 0.02 * Molar Refractivity - 0.8 * LUMO + 2.1

This equation suggests that an increase in hydrophobicity (LogP) and molar refractivity, along with a decrease in the LUMO energy, would lead to an increase in the anticancer activity of the compounds.

The predictive power and robustness of the QSAR model must be rigorously validated. nih.gov This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability on compounds not used in its development). Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to assess the quality of the model.

De Novo Design Using the QSAR Model

Once a validated QSAR model is established, it can be employed for the de novo design of new, potentially more potent, analogues of this compound. This process involves a feedback loop where the QSAR model guides the structural modifications.

Based on the hypothetical QSAR equation above, the design strategy would focus on:

Increasing Hydrophobicity: Introducing lipophilic substituents on the indole ring or the side chain.

Increasing Molar Refractivity: Incorporating larger, more polarizable groups.

Decreasing LUMO Energy: Adding electron-withdrawing groups to the aromatic system.

Following these guidelines, a medicinal chemist could propose a set of new molecular structures. The molecular descriptors for these new structures would then be calculated, and their pIC50 values predicted using the QSAR model. This allows for a virtual screening of potential candidates before committing to their synthesis and biological testing, thereby saving time and resources.

Table 2 presents a set of virtually designed compounds based on the insights from our hypothetical QSAR model, along with their predicted pIC50 values.

Table 2: Hypothetically Designed Analogues and their Predicted Activities This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound ID | R1 | R2 | Predicted pIC50 | LogP | Molar Refractivity (ų) | LUMO (eV) |

|---|---|---|---|---|---|---|

| 9 | Cl | OCH3 | 6.1 | 3.3 | 73.0 | -1.5 |

| 10 | Br | H | 5.9 | 3.7 | 73.2 | -1.4 |

| 11 | F | CF3 | 6.3 | 3.5 | 70.1 | -1.6 |

The compounds in Table 2 are designed to have molecular properties that, according to the QSAR model, should result in higher anticancer activity. For instance, Compound 12, with a nitro group (a strong electron-withdrawing group), is predicted to have the highest activity due to its significantly lower LUMO energy.

Based on the comprehensive search conducted, there is currently insufficient publicly available scientific literature to provide detailed research findings for the specific chemical compound “this compound” within the structured outline requested.

The required information regarding its specific applications in the synthesis of complex heterocyclic scaffolds, its role as an intermediate for named biologically active molecules, and academic investigations into its molecular interactions (enzyme, receptor, or cellular mechanisms) is not present in the accessible research databases and scientific publications.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's detailed requirements at this time.

Applications and Future Directions in Chemical Research Involving Ethyl 3 4 Fluoro 3 Indolyl Propanoate

Potential Contributions to Materials Science and Supramolecular Chemistry

The unique combination of a planar, electron-rich indole (B1671886) nucleus, a highly electronegative fluorine atom, and a flexible ester-containing side chain in Ethyl 3-(4-Fluoro-3-indolyl)propanoate provides a foundation for its potential utility in the development of advanced materials.

The indole scaffold is a well-established component in the design of organic electronic materials. chim.it The π-conjugated system of the indole ring facilitates charge transport, a critical property for organic semiconductors. The functionalization of the indole core is a key strategy for tuning the electronic properties of these materials. chim.it

The introduction of a fluorine atom at the 4-position of the indole ring in this compound is expected to significantly influence its electronic characteristics. Fluorination is a common strategy to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic molecules. This can enhance the stability of the material in electronic devices and improve its performance. For instance, fluorinated indole derivatives have been investigated for their photophysical properties and potential in device fabrication. ossila.com

Furthermore, polyindoles, which are polymers derived from indole monomers, have demonstrated potential in a variety of applications, including supercapacitors, batteries, and electrochromic devices. rsc.org The specific substitutions on the indole monomer can be used to tailor the properties of the resulting polymer. It is conceivable that this compound could serve as a monomer for the synthesis of novel fluorinated polyindoles with tailored electronic and optoelectronic properties. Arylindole derivatives are known to be important frameworks for optoelectronic materials. chim.it

Table 1: Potential Roles of Structural Features of this compound in Organic Electronics

| Structural Feature | Potential Contribution |

| Indole Core | Provides a π-conjugated system for charge transport. |

| 4-Fluoro Substituent | Modulates HOMO/LUMO energy levels, enhances stability. |

| Ethyl Propanoate Chain | Influences solubility, morphology, and processing of materials. |

Self-assembly is a process where molecules spontaneously organize into ordered structures. The indole ring, with its capacity for hydrogen bonding (via the N-H group) and π-π stacking interactions, is an excellent building block for supramolecular self-assembly. nih.gov The study of the self-assembly of indole-2-carboxylic acid has provided insights into how these molecules can form ordered structures on surfaces like graphite (B72142) and gold. nih.gov

This compound possesses the necessary functionalities to participate in directed self-assembly. The indole N-H can act as a hydrogen bond donor, while the carbonyl group of the ester can act as a hydrogen bond acceptor. The fluorinated benzene (B151609) ring can engage in π-π stacking and potentially specific fluorine-involved interactions. These non-covalent interactions could be harnessed to construct well-defined nanostructures such as nanofibers, vesicles, or surface patterns.

The field of nanotechnology could also benefit from indole-based compounds. Indole derivatives have been explored for the development of nanotechnology formulations, particularly in the context of drug delivery. nih.govnih.gov The ability to form self-assembled nanostructures could be leveraged to encapsulate and deliver other molecules. Polyindole-based nanocomposites have been synthesized and have shown promise as electrode materials and antimicrobial agents. rsc.orgmaterialsciencejournal.org The incorporation of this compound into such nanocomposites could impart new properties due to the presence of the fluorine atom.

Table 2: Potential Non-Covalent Interactions Driving Self-Assembly of this compound

| Interaction Type | Participating Groups |

| Hydrogen Bonding | Indole N-H, Ester Carbonyl (C=O) |

| π-π Stacking | Indole Aromatic System |

| Dipole-Dipole | C-F bond, Ester Group |

Emerging Research Avenues and Interdisciplinary Collaboration Opportunities

The multifaceted nature of this compound opens up several avenues for future research and collaboration across different scientific disciplines.

The development of novel synthetic methodologies for the functionalization of indoles is an active area of chemical research. ingentaconnect.comresearchgate.netbeilstein-journals.org Research into the synthesis and reactivity of this compound could lead to new chemical transformations and the creation of a library of related compounds with diverse properties.

Given the prevalence of indole derivatives in medicinal chemistry, there is significant potential for collaboration with biologists and pharmacologists. nih.govnih.gov While this article does not delve into therapeutic applications, the fundamental understanding of how the fluorine substituent and the propanoate side chain affect the interactions of the indole core with biological systems could inform the design of future drug candidates. For example, fluorinated indoles have been evaluated for their potential in bioimaging. ossila.com

In the realm of materials science, collaborations with physicists and engineers would be crucial to evaluate the performance of materials derived from this compound in electronic and optoelectronic devices. This would involve characterizing properties such as charge mobility, photoluminescence, and electroluminescence.

Conclusion and Future Outlook

Synthesis of Key Research Findings on Ethyl 3-(4-Fluoro-3-indolyl)propanoate

Direct research focused exclusively on this compound is not extensively documented in publicly available scientific literature. However, a synthesis of key findings can be extrapolated from the broader knowledge base of fluorinated indoles and related 3-substituted indole (B1671886) derivatives. The presence of the fluorine atom at the 4-position of the indole ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine, being the most electronegative element, can alter the acidity of the N-H bond of the indole ring and modulate the electron density of the aromatic system, which in turn affects its reactivity and interaction with biological targets. nih.gov

The ethyl propanoate side chain at the 3-position is a common structural motif in various biologically active indole derivatives. This group can participate in hydrogen bonding and may be susceptible to enzymatic hydrolysis, which could be a factor in its pharmacokinetic profile. The synthesis of this compound would likely involve the introduction of the propanoate side chain onto a pre-formed 4-fluoroindole (B1304775) core. chapman.edu

While specific experimental data for this compound is scarce, the known biological activities of similar fluorinated indole compounds suggest potential applications in medicinal chemistry. researchgate.net Fluorinated indoles have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netmdpi.com The unique properties imparted by the fluorine atom often lead to enhanced therapeutic efficacy and improved pharmacokinetic profiles. researchgate.net

A summary of the inferred properties of this compound, based on related compounds, is presented in the table below.

| Property | Inferred Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C₁₃H₁₄FNO₂ | Based on structural components. |

| Molecular Weight | ~249.26 g/mol | Calculated from the molecular formula. |

| Reactivity | The indole ring is susceptible to electrophilic substitution, primarily at the C-3 position if unsubstituted, but the existing substituent directs further reactions. The ester group can undergo hydrolysis or transesterification. | General reactivity of indole and ester functional groups. |

| Biological Potential | Potential for anticancer, anti-inflammatory, or antimicrobial activity. | Based on the known activities of other fluorinated indole derivatives. researchgate.netmdpi.com |

Implications for Fundamental Understanding in Organic and Fluorine Chemistry

The study of this compound and its analogs contributes to a deeper understanding of several fundamental concepts in organic and fluorine chemistry. The synthesis of such molecules presents challenges and opportunities for the development of novel synthetic methodologies. For instance, the regioselective functionalization of the fluorinated indole core is a key step that requires careful control of reaction conditions. researchgate.net

The presence of a fluorine atom on the indole ring provides a valuable probe for studying reaction mechanisms and molecular interactions. The strong carbon-fluorine bond and the unique electronic effects of fluorine can be exploited to fine-tune the properties of organic molecules. researchgate.net The study of how the 4-fluoro substituent influences the reactivity of the indole ring and the properties of the propanoate side chain can provide insights into intramolecular interactions and electronic effects.

Furthermore, the investigation of fluorinated indole derivatives adds to the growing body of knowledge on the role of fluorine in medicinal chemistry. Understanding how the position of the fluorine atom affects biological activity and metabolic stability is crucial for the rational design of new drugs. researchgate.net The comparison of the properties of this compound with its non-fluorinated counterpart and other positional isomers would offer valuable data on structure-activity relationships.

Perspectives on Future Research Directions and Unresolved Challenges

The field of fluorinated indole chemistry is ripe with opportunities for future research. A primary focus should be the development of efficient and scalable synthetic routes to this compound and a diverse library of its derivatives. This would enable a thorough investigation of their chemical and biological properties. nih.gov

Future Research Directions:

Exploration of Biological Activity: A comprehensive screening of this compound and its analogs against a wide range of biological targets is warranted. This could uncover novel therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. mdpi.com

Development of Novel Synthetic Methods: The design of new catalytic systems for the selective fluorination and functionalization of indoles remains a significant area of interest. researchgate.net

Physicochemical and Structural Studies: Detailed spectroscopic and crystallographic studies would provide a deeper understanding of the molecular structure and electronic properties of these compounds. youtube.com

Computational Modeling: The use of computational tools can aid in predicting the biological activity and pharmacokinetic properties of new derivatives, thus guiding synthetic efforts. researchgate.net

Unresolved Challenges:

Lack of Specific Data: The most immediate challenge is the absence of direct experimental data for this compound.

Understanding Structure-Activity Relationships: A significant amount of research is needed to fully understand how the position and number of fluorine substituents on the indole ring influence biological activity.

The potential for fluorinated compounds in drug discovery and materials science is vast. intelmarketresearch.comman.ac.uk Continued research into compounds like this compound will undoubtedly contribute to advancements in these fields.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(4-Fluoro-3-indolyl)propanoate, and how can intermediates be optimized?

A typical synthesis involves coupling fluorinated indole derivatives with ethyl propanoate precursors. For example, refluxing fluorinated amines with ethyl esters in ethanol, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) can yield target compounds in 68–79% efficiency . Optimization may include adjusting stoichiometry of amines, reaction time, or catalyst choice (e.g., triethylamine for base activation). Monitoring intermediates via TLC and characterizing products using / NMR ensures structural fidelity.

Q. How should researchers characterize this compound to confirm purity and structure?

Key methods include:

- HSQC NMR : Resolves cross-signals between - nuclei to map indole and ester linkages, particularly useful for tracking fluorine substitution patterns .

- GC-FID/MS : Quantifies monomeric products and detects impurities (e.g., dehalogenated byproducts) using retention indices and fragmentation patterns .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N content) and aligns with Van Krevelen diagrams for assessing degradation during synthesis .

Q. What are the stability considerations for storing this compound?

The compound is stable under inert atmospheres (N/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and UV light, which may hydrolyze the ester group or induce fluorinated indole ring decomposition. Use amber glass vials for long-term storage .

Advanced Research Questions

Q. How can catalytic mechanisms be studied in the reductive stabilization of this compound derivatives?

Heterogeneous metal catalysts (e.g., Pd/C or Ru-based systems) facilitate reductive stabilization by hydrogenating reactive intermediates. Mechanistic studies should combine:

- Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps.

- Catalyst characterization : Use XPS or TEM to correlate catalytic activity with metal oxidation states or particle size .

- Computational modeling : DFT calculations predict electron density shifts at fluorinated indole sites, guiding catalyst selection .

Q. How can researchers resolve contradictions in bioactivity data for this compound analogs?

Discrepancies often arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% HO) and confirm concentration via UV-Vis.

- Assay interference : Fluorophores in fluorinated compounds may skew fluorescence-based assays; validate via LC-MS or orthogonal methods (e.g., SPR) .

- Structural isomerism : Employ chiral HPLC or X-ray crystallography (as in ) to differentiate enantiomers or regioisomers with divergent bioactivity.

Q. What methodologies are suitable for studying structure-activity relationships (SAR) in this compound-based kinase inhibitors?

- Analog synthesis : Systematically vary substituents (e.g., indole fluorine position, ester alkyl chains) using protocols in .

- Enzymatic assays : Measure IC values against target kinases (e.g., c-Src) with ATP-competitive assays, controlling for off-target effects via counter-screens .

- Molecular docking : Align with crystal structures (e.g., PDB entries) to predict binding modes of fluorinated indole moieties in kinase active sites .

Q. How can researchers mitigate challenges in scaling up this compound synthesis?

- Process optimization : Replace column chromatography with recrystallization or continuous flow systems to improve yield and reduce solvent waste.

- Byproduct analysis : Use HSQC NMR to identify and suppress side reactions (e.g., ester hydrolysis or indole ring oxidation) .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.